molecular formula C12H16N2O2 B181836 3-Amino-4-piperidin-1-yl-benzoic acid CAS No. 26586-27-6

3-Amino-4-piperidin-1-yl-benzoic acid

Cat. No.: B181836
CAS No.: 26586-27-6
M. Wt: 220.27 g/mol
InChI Key: DFGNBCGBUAHIPC-UHFFFAOYSA-N
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Description

3-Amino-4-piperidin-1-yl-benzoic acid is an organic compound with the molecular formula C12H16N2O2. It is a derivative of benzoic acid, where the amino group is positioned at the third carbon, and a piperidine ring is attached to the fourth carbon.

Mechanism of Action

Target of Action

Similar compounds have been used in the development of proteolysis targeting chimeras (protacs), which are designed to degrade specific proteins within cells .

Mode of Action

Compounds with similar structures have been used as linkers in protacs . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-piperidin-1-yl-benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-piperidin-1-yl-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-piperidin-1-yl-benzoic acid: Similar structure but with different positioning of the amino and piperidine groups.

    3-Amino-4-morpholin-1-yl-benzoic acid: Similar structure but with a morpholine ring instead of a piperidine ring.

    4-(Piperidin-1-yl)benzoic acid: Lacks the amino group at the third position

Uniqueness

3-Amino-4-piperidin-1-yl-benzoic acid is unique due to the specific positioning of the amino and piperidine groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields .

Properties

IUPAC Name

3-amino-4-piperidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-10-8-9(12(15)16)4-5-11(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGNBCGBUAHIPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355610
Record name 3-Amino-4-piperidin-1-yl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26586-27-6
Record name 3-Amino-4-piperidin-1-yl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-4-(piperidin-1-yl)benzoic acid
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